molecular formula C13H8BrN5OS B2912898 {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223857-11-1

{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

Cat. No.: B2912898
CAS No.: 1223857-11-1
M. Wt: 362.21
InChI Key: MQZQLZIJPCCAGC-UHFFFAOYSA-N
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Description

{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a complex heterocyclic compound that features a triazolo-pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the bromophenyl group and the thioacetonitrile moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromobenzene derivatives.

    Thioacetonitrile Addition: The final step involves the nucleophilic substitution reaction where the thioacetonitrile group is introduced, often using thiol reagents and cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is unique due to the combination of its structural features, including the bromophenyl group, the triazolo-pyrazine core, and the thioacetonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN5OS/c14-9-1-3-10(4-2-9)18-6-7-19-11(12(18)20)16-17-13(19)21-8-5-15/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZQLZIJPCCAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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